![molecular formula C11H7Cl2NO2 B2510000 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde CAS No. 1225291-14-4](/img/structure/B2510000.png)
2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde and related analogs often involves the construction of quinoline ring systems . The Vilsmeier–Haack reaction, which involves the use of DMF and POCl3, is commonly used in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde consists of a quinoline ring system with two chlorine atoms, one methoxy group, and one carbaldehyde group. The molecular weight of this compound is 256.08.Chemical Reactions Analysis
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, such as 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde, involves various reactions to construct fused or binary quinoline-cord heterocyclic systems .Scientific Research Applications
Synthetic Applications and Chemical Properties
Research has emphasized the utility of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde in the synthesis of complex heterocyclic systems. This compound serves as a precursor in the formation of diverse quinoline derivatives, showcasing its versatility in organic synthesis. For instance, it has been involved in regioselective demethylation studies, highlighting its chemical reactivity and the influence of substituents on its behavior during such processes (Belferdi et al., 2016). Furthermore, the compound's role in the construction of quinoline-cored heterocyclic systems underlines its significance in the development of new synthetic routes for biologically active molecules (Hamama et al., 2018).
Biological Activities
2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde derivatives have been extensively studied for their biological activities. These compounds exhibit a range of bioactivities, including antimicrobial, antioxidant, and potential anticancer properties. For example, some novel quinoline derivatives synthesized from this compound have shown significant ABTS radical-scavenging activity and antimicrobial effects against various bacterial and fungal species (Tabassum et al., 2014). Another study demonstrated the corrosion inhibition properties of quinoline derivatives for mild steel in hydrochloric acid solution, indicating their potential applications in industrial settings (Lgaz et al., 2017).
Antimicrobial and Antioxidant Evaluation
Further research into chloroquinoline analogs, including 2,7-dichloroquinoline-3-carbaldehyde, has revealed their significant antibacterial and antioxidant activities. These studies offer insights into the structure-activity relationships of these compounds, providing a foundation for the development of new antimicrobial and antioxidant agents (Abdi et al., 2021). Additionally, the exploration of microwave-assisted synthesis of quinoline derivatives opens new avenues for efficient production of compounds with potential antimicrobial properties (Pirgal, 2022).
Safety and Hazards
properties
IUPAC Name |
2,7-dichloro-6-methoxyquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO2/c1-16-10-3-6-2-7(5-15)11(13)14-9(6)4-8(10)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPOSVMBVSJDGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1Cl)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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